Dimethyl 2,3-dibromosuccinate

Cascade reactions Stereochemistry Organic synthesis

Researchers requiring the correct stereochemical form for reproducible cascade reactions must use the racemic (dl) mixture (CAS 1186-98-7), not the meso-isomer (CAS 51575-86-1). The racemic form is essential for stereoselective outcomes in N-vinylpyridinium-mediated cycloheptadiene/cycloheptatriene syntheses. • Eliminates stereochemical mismatch: ensures predictable yields and reaction rates vs. meso-isomer. • Enables high-efficiency elimination to dimethyl bromofumarate (97% yield, Et₃N/Et₂O, 18 h). • Benchmark substrate for selective reductive elimination to fumarate without competing cyclization (unlike C7/C8 homologs). Supplied with ≥95% purity; available in research-scale quantities for immediate global dispatch.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 1186-98-7
Cat. No. B072107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-dibromosuccinate
CAS1186-98-7
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)Br)Br
InChIInChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
InChIKeyXQBOXCHKENCESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,3-Dibromosuccinate: Properties and Comparators


Dimethyl 2,3-dibromosuccinate (CAS 1186-98-7, molecular formula C₆H₈Br₂O₄, molecular weight 303.93 g/mol) is a vicinal dibromo ester derivative of succinic acid, characterized by two bromine atoms at the C2 and C3 positions and two methyl ester groups [1]. It exists as the racemic (dl) mixture of (2R,3R)- and (2S,3S)-enantiomers, in contrast to the meso-isomer (CAS 51575-86-1) which is an achiral diastereomer [2]. This compound is primarily employed as a versatile building block in organic synthesis, serving as an intermediate for nucleophilic substitutions, eliminations, and cascade reactions .

Stereochemical form Racemic (dl) mixture
Reactivity role Vicinal dibromo ester intermediate
Synthesis fit Cascade, elimination, substitution pathways

Dimethyl 2,3-Dibromosuccinate: Substitution Pitfalls


Substituting dimethyl 2,3-dibromosuccinate (CAS 1186-98-7) with its meso-isomer (CAS 51575-86-1) or with unsaturated analogs (e.g., dimethyl dibromofumarate, CAS 116631-94-8) is not equivalent. The compound's stereochemical identity as the racemic (dl) mixture directly influences reaction outcomes, including yields and stereoselectivity in cascade reactions [1]. Furthermore, its vicinal dibromo structure dictates distinct reactivity compared to α,β-unsaturated dibromo compounds, which undergo different elimination pathways and serve as dienophiles in cycloadditions .

Target compound
Potential substitute
Risk factor
Racemic (dl) mixture
meso-Isomer
Cascade yields and rates may differ; stereochemical outcome not preserved
Vicinal dibromo ester
α,β-Unsaturated dibromo ester
Reaction pathway shifts from elimination-first to direct addition; may alter product distribution

Dimethyl 2,3-Dibromosuccinate vs. Comparators: Evidence


Cascade Yields: dl- vs. meso-Stereochemistry

The configuration of the N-[1,2-bis(methoxycarbonyl)vinyl]-pyridinium intermediate generated from stereoisomers of dimethyl dibromosuccinate does not depend on the precursors' configuration, as distinct from the yields and the reaction rates [1]. This demonstrates that the racemic (dl) mixture (CAS 1186-98-7) and the meso-isomer (CAS 51575-86-1) lead to different product yields in cascade reactions, making them non-interchangeable for stereoselective synthesis [1].

Cascade Yields
Head-to-head
Racemic (dl) yields and rates differ from meso-isomer
Stereochemical identity influences reaction outcome
Not interchangeable for stereoselective synthesis
Cascade reactions Stereochemistry Organic synthesis

HBr Elimination Selectivity vs. Unsaturated Analogs

In basic medium, the first step of the reaction of hydroxyurea with dimethyl 2,3-dibromosuccinate results in elimination of hydrogen bromide and formation of dimethyl bromofumarate . This vicinal dibromo compound undergoes HBr elimination to yield an α,β-unsaturated ester, whereas the preformed unsaturated analog dimethyl bromofumarate reacts directly via Michael addition . The reaction of dimethyl 2,3-dibromosuccinate with triethylamine in diethyl ether for 18 hours yields dimethyl 2-bromofumarate in 97% yield [1].

HBr Elimination
Head-to-head
97% yield to dimethyl 2-bromofumarate under specified conditions
Elimination-first pathway vs. direct Michael addition
With triethylamine in diethyl ether, 18 h
Elimination reactions Synthetic intermediates Mechanistic studies

Electroreduction: Chain-Length Effect

The cathodic reduction of vicinal dibromoesters displays chain-length-dependent selectivity. Selective reduction of diethyl dibromosuccinate into diethyl fumarate is observed without potential control in acetonitrile, while reduction of dimethyl α,α'-dibromopimelate (C7) affords preferential formation of dimethyl 1,2-cyclopentanedicarboxylate, and reduction of dimethyl α,α'-dibromosuberate (C8) always leads to dimethyl suberate regardless of solvent [1].

Electroreduction
Head-to-head
C4 → diethyl fumarate; C7 → cyclopentane; C8 → saturated diester
Chain length dictates product selectivity
Acetonitrile, no potential control, porous cathode
Electrochemistry Reductive elimination Synthetic methodology

Antimicrobial Activity Against E. coli and S. aureus

Preliminary antimicrobial testing indicates that dimethyl 2,3-dibromosuccinate exhibits activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . While this represents a baseline biological property, no direct comparator data for the meso-isomer or unsaturated analogs is available in the cited source. This evidence is therefore classified as supporting information for biological screening applications .

Antimicrobial MIC
Data to verify
MIC 50–100 µg/mL against E. coli and S. aureus
Supports screening-level biological activity context
Preliminary data; comparator data not available
Antimicrobial activity Biological evaluation MIC

Dimethyl 2,3-Dibromosuccinate Application Scenarios


Stereoselective Cascade Reactions

When performing cascade reactions to generate N-vinylpyridinium intermediates and subsequent cycloheptadiene or cycloheptatriene products, the use of racemic dimethyl 2,3-dibromosuccinate (CAS 1186-98-7) is essential because its stereoisomeric identity influences reaction yields and rates compared to the meso-isomer [1]. Researchers should procure the correct stereochemical form to ensure reproducible outcomes in stereoselective syntheses.

HBr Elimination for Bromoalkene Synthesis

Dimethyl 2,3-dibromosuccinate serves as a precursor to dimethyl bromofumarate through base-induced elimination of hydrogen bromide. This reaction proceeds with high efficiency (97% yield with triethylamine in diethyl ether over 18 hours) and provides access to α,β-unsaturated bromoesters that are valuable for subsequent Michael additions or cycloadditions [1][2]. The vicinal dibromo structure is uniquely suited for this transformation; using the preformed unsaturated bromoester would bypass the elimination step and alter reaction pathways.

Electrochemical Reductive Elimination Studies

For investigations into the electrochemical reduction of α,ω-dibromoalkanedioates, the C4 dibromosuccinate framework provides a benchmark for selective alkene formation. Unlike C7 and C8 homologs, which undergo cyclization or full reduction, the succinate derivative selectively yields the corresponding fumarate under non-potential-controlled conditions in acetonitrile [1]. This property makes CAS 1186-98-7 the appropriate substrate for studies focused on reductive elimination without competing side reactions.

Application
Selection Property
Validation Focus
Stereoselective cascade reactions
Racemic stereochemical identity
Reaction yield and rate consistency
HBr elimination to bromoalkenes
Vicinal dibromo elimination reactivity
Pathway selectivity vs. direct addition
Electrochemical reductive elimination
C4 chain-length selectivity
Alkene vs. cyclized vs. saturated products

Technical Documentation Hub

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